molecular formula C5H6N2S B189608 6-Methylpyridazine-3-thiol CAS No. 5788-47-6

6-Methylpyridazine-3-thiol

Cat. No.: B189608
CAS No.: 5788-47-6
M. Wt: 126.18 g/mol
InChI Key: FXQINRXVWWPGIQ-UHFFFAOYSA-N
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Description

6-Methylpyridazine-3-thiol is a heterocyclic compound with the molecular formula C5H6N2S. It is characterized by a pyridazine ring substituted with a methyl group at the 6-position and a thiol group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpyridazine-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,6-dichloropyridazine with sodium hydrosulfide, which results in the substitution of chlorine atoms with thiol groups . The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 6-Methylpyridazine-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Methylpyridazine-3-thiol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylpyridazine-3-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways and has implications in drug design and therapeutic applications .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a thiol and a methyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in medicinal research .

Properties

IUPAC Name

3-methyl-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S/c1-4-2-3-5(8)7-6-4/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQINRXVWWPGIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355752
Record name 6-methylpyridazine-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5788-47-6
Record name 6-methylpyridazine-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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